molecular formula C5H9F2NO B2433096 (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol CAS No. 1315691-45-2

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol

Cat. No. B2433096
CAS RN: 1315691-45-2
M. Wt: 137.13
InChI Key: STLGRNYDDKFZIR-SCSAIBSYSA-N
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Description

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. This compound is a chiral building block that can be used for the synthesis of various pharmaceuticals and agrochemicals. The purpose of

Mechanism of Action

The mechanism of action of (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is not well understood. However, it is believed to work by interacting with various receptors in the brain and central nervous system. It has been shown to have an affinity for dopamine, serotonin, and histamine receptors.
Biochemical and Physiological Effects:
(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol has been shown to have various biochemical and physiological effects. It has been shown to have anxiolytic and sedative effects in animal studies. Additionally, it has also been shown to have antipsychotic effects in animal models of schizophrenia.

Advantages and Limitations for Lab Experiments

One of the major advantages of using (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol in lab experiments is its ability to act as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been shown to have various biochemical and physiological effects that make it a promising compound for further research. However, one of the limitations of using this compound is its high cost and limited availability.

Future Directions

There are various future directions for the research of (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol. One of the major directions is the development of new pharmaceuticals and agrochemicals using this compound as a chiral building block. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Moreover, the synthesis method of (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol can be optimized to reduce the cost and increase the availability of this compound for further research.
Conclusion:
In conclusion, (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol is a promising compound that has various applications in scientific research. It can be used as a chiral building block for the synthesis of various pharmaceuticals and agrochemicals. Additionally, it has been shown to have various biochemical and physiological effects that make it a promising compound for further research. Further research is needed to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.

Synthesis Methods

The synthesis of (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol involves the reduction of (R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanone using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reduction reaction is typically carried out in an organic solvent such as tetrahydrofuran or ethyl acetate. The resulting product is a white crystalline solid that can be purified using various methods such as recrystallization or chromatography.

Scientific Research Applications

(R)-(4,4-Difluoro-pyrrolidin-2-yl)-methanol has various applications in scientific research. One of the major applications of this compound is in the synthesis of pharmaceuticals. It can be used as a chiral building block for the synthesis of various drugs such as antipsychotics, antidepressants, and antihistamines. Additionally, it can also be used for the synthesis of agrochemicals such as herbicides and insecticides.

properties

IUPAC Name

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2NO/c6-5(7)1-4(2-9)8-3-5/h4,8-9H,1-3H2/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLGRNYDDKFZIR-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](NCC1(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R)-4,4-difluoropyrrolidin-2-yl]methanol

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